molecular formula C14H10ClFN2 B2865784 2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole CAS No. 1353979-32-4

2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole

Cat. No.: B2865784
CAS No.: 1353979-32-4
M. Wt: 260.7
InChI Key: SBOZTUBXDQWGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” is a chemical compound with the empirical formula C14H10ClFN2 . It is a derivative of imidazole, a heterocyclic compound that is a key component in many biological processes .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzimidazole core with a fluorobenzyl group at the 1-position and a chlorine atom at the 2-position . The molecular weight of the compound is 260.69 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions. For instance, imidazole-based supramolecular catalysts have been used to accelerate oxidation/hydrolysis cascade reactions .

Scientific Research Applications

Synthesis and Characterization

Synthetic Methods and Optimization : The compound has been a subject of synthetic chemistry research focusing on its synthesis and the optimization of reaction conditions. For instance, Huang Jin-qing (2009) studied the synthesis of a structurally similar compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, from o-phenylenediamine and ethyl acetoacetate, exploring the effects of reaction conditions on yield (Huang Jin-qing, 2009).

Crystal Structure Analysis : Research has also focused on the crystal structure analysis of benzimidazole derivatives, providing insights into their molecular configurations, which is crucial for the development of materials and pharmaceuticals. For example, A. Banu et al. (2014) described the crystal structure analysis of benzimidazole derivatives, highlighting the importance of chlorine substituents and the planarity of the imidazo-thiadiazole entity (A. Banu et al., 2014).

Medicinal Chemistry Applications

Antimicrobial Activity : The antimicrobial properties of benzimidazole derivatives have been a subject of investigation, with studies evaluating their effectiveness against a variety of microorganisms. M. Lima et al. (1992) synthesized chlorobenzyl benzylidene imidazolidinediones and evaluated their antimicrobial activity against several pathogens, demonstrating the potential of benzimidazole derivatives in developing new antimicrobial agents (M. Lima et al., 1992).

Material Science Applications

Non-Linear Optical Materials : Benzimidazole derivatives have been explored for their potential in non-linear optical (NLO) applications. I. Manikandan et al. (2019) synthesized and characterized benzimidazole derivatives with significant molecular hyperpolarizabilities, suggesting their suitability as materials for various NLO devices due to their high NLO responses and favorable electronic properties (I. Manikandan et al., 2019).

Future Directions

The future directions for research on “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” and similar compounds could include further exploration of their synthesis methods, investigation of their potential biological activities, and assessment of their safety profiles. Additionally, given the importance of imidazole derivatives in various biological processes, these compounds may have potential applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-chloro-1-[(3-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2/c15-14-17-12-6-1-2-7-13(12)18(14)9-10-4-3-5-11(16)8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOZTUBXDQWGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.